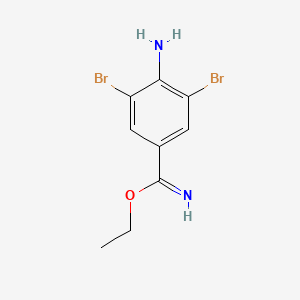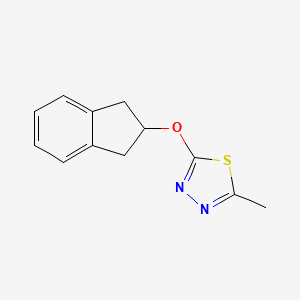![molecular formula C13H12N2OS B2506898 6-(4-乙氧基苯基)咪唑并[2,1-b][1,3]噻唑 CAS No. 442535-52-6](/img/structure/B2506898.png)
6-(4-乙氧基苯基)咪唑并[2,1-b][1,3]噻唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole is a heterocyclic compound with the molecular formula C13H12N2OS and a molecular weight of 244.31 g/mol . This compound is part of the imidazo[2,1-b][1,3]thiazole family, which is known for its diverse biological activities and potential therapeutic applications .
科学研究应用
6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials and as a catalyst in organic synthesis.
作用机制
Target of Action
The primary target of 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole is the Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various metabolic processes in the cell .
Mode of Action
The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme’s activity . This interaction disrupts the normal functioning of the enzyme, thereby affecting the biosynthesis of coenzyme A
Biochemical Pathways
By inhibiting Pantothenate synthetase, 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole disrupts the pantothenate and CoA biosynthesis pathway . This leads to a decrease in the production of coenzyme A, which is essential for various metabolic processes, including the citric acid cycle and the synthesis and oxidation of fatty acids .
Result of Action
The inhibition of Pantothenate synthetase by 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole leads to a disruption in the biosynthesis of coenzyme A . This disruption can affect various metabolic processes in the cell, potentially leading to cell death . The compound has shown significant activity against Mycobacterium tuberculosis, suggesting its potential as an antimycobacterial agent .
生化分析
Biochemical Properties
6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. Studies have shown that this compound can inhibit the activity of certain enzymes, such as pantothenate synthetase, which is essential for the biosynthesis of coenzyme A in Mycobacterium tuberculosis . The inhibition of this enzyme disrupts the metabolic processes of the bacteria, leading to its death. Additionally, 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole has been found to interact with various proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses.
Cellular Effects
The effects of 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole on different types of cells and cellular processes have been extensively studied. In cancer cells, this compound has been shown to induce apoptosis, a programmed cell death mechanism, by activating caspases and disrupting mitochondrial membrane potential . This leads to the release of cytochrome c and the activation of downstream apoptotic pathways. Furthermore, 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole has been observed to inhibit cell proliferation and migration by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways . These effects contribute to its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of action of 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole involves several key interactions at the molecular level. This compound binds to the active site of target enzymes, such as pantothenate synthetase, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzyme’s activity, leading to a disruption of essential metabolic pathways. Additionally, 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole has been shown to interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions contribute to its broad-spectrum biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole can lead to sustained inhibition of target enzymes and prolonged effects on cellular functions . The compound’s efficacy may decrease over time due to potential development of resistance in target cells or organisms.
Dosage Effects in Animal Models
The effects of 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth and reduce bacterial load without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole is involved in several metabolic pathways, including those related to its biotransformation and elimination. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites are then excreted through the kidneys. The interaction of 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole with metabolic enzymes can also affect the levels of other metabolites and influence overall metabolic flux .
Transport and Distribution
The transport and distribution of 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific compartments, such as the cytoplasm and nucleus . This localization is crucial for its biological activity, as it allows the compound to interact with its target enzymes and proteins.
Subcellular Localization
The subcellular localization of 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole plays a significant role in its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus, where it can interact with various biomolecules . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments . The presence of 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole in these subcellular regions allows it to effectively modulate cellular processes and exert its biological effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . Another approach is the one-pot method, which involves the recyclization of imidazo[2,1-b][1,3,4]thiadiazoles with arylacetylenes in the presence of t-BuOK under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the bulk synthesis often involves similar cyclization reactions, optimized for large-scale production. The use of microwave irradiation and multicomponent reactions are also explored for efficient synthesis .
化学反应分析
Types of Reactions
6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its hydrogenated analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydrogenated derivatives, and various substituted imidazo[2,1-b][1,3]thiazoles .
相似化合物的比较
Similar Compounds
Levamisole: An anthelmintic drug with immunomodulatory properties.
WAY-181187: An anxiolytic agent.
Pifithrin-β: An antineoplastic agent.
Uniqueness
6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole is unique due to its specific structural features and the presence of the ethoxyphenyl group, which imparts distinct biological activities and chemical reactivity compared to other imidazo[2,1-b][1,3]thiazole derivatives .
属性
IUPAC Name |
6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-2-16-11-5-3-10(4-6-11)12-9-15-7-8-17-13(15)14-12/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSNFNKFCKHWIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN3C=CSC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(N-(sec-butyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2506815.png)
![N-(3,5-dimethylphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2506816.png)


![4-oxo-N-[4-[2-[(4-oxochromene-3-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]chromene-2-carboxamide](/img/new.no-structure.jpg)
![2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2506823.png)

![3-(4-Fluorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506828.png)
![3,6-diethyl 2-[2-(thiophen-2-yl)quinoline-4-amido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2506832.png)
![6-chloro-N'-[(E)-3-(7-chloroquinolin-2-yl)prop-2-enoyl]pyridine-3-carbohydrazide](/img/structure/B2506833.png)
![6-methyl-3-(4-methylphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2506834.png)
![1-(4-ethylphenyl)-5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2506835.png)
![3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2506836.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B2506838.png)
